3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- is a quinoline derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- typically involves the reaction of appropriate quinoline derivatives with specific reagents under controlled conditions. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing with sulfuric acid and acetic acid, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fluorescent derivatizing reagents for analytical purposes
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone antibiotics, which target bacterial enzymes essential for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Known for its fluorescence enhancement properties.
Pefloxacin: A fluoroquinolone antibiotic with a similar core structure but different functional groups.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with distinct chemical properties.
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
1151-16-2 |
---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-14-6-8(13(16)17)12(15)7-4-10(18-2)11(19-3)5-9(7)14/h4-6H,1-3H3,(H,16,17) |
InChI Key |
UJQKQEGVDVBTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O |
Origin of Product |
United States |
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